molecular formula C14H6Cl2O2 B074738 1,2-Dichloroanthracene-9,10-dione CAS No. 1594-46-3

1,2-Dichloroanthracene-9,10-dione

Cat. No.: B074738
CAS No.: 1594-46-3
M. Wt: 277.1 g/mol
InChI Key: PLUFITIFLBGFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloroanthracene-9,10-dione is a halogenated derivative of anthracene-9,10-dione (anthraquinone), featuring chlorine substituents at the 1- and 2-positions. Anthraquinones are aromatic diketones with a planar tricyclic structure, widely studied for their diverse applications in dyes, pharmaceuticals, and organic electronics.

Properties

CAS No.

1594-46-3

Molecular Formula

C14H6Cl2O2

Molecular Weight

277.1 g/mol

IUPAC Name

1,2-dichloroanthracene-9,10-dione

InChI

InChI=1S/C14H6Cl2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H

InChI Key

PLUFITIFLBGFPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl

Pictograms

Acute Toxic

Synonyms

1,2-Dichloro-9,10-anthraquinone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

1,4-Diamino-2-chloroanthracene-9,10-dione
  • Structure: Chlorine at position 2, amino groups at positions 1 and 3.
  • Properties : Used in the synthesis of Disperse Violet 46, a dye with high light and washing fastness (AATCC ratings: light fastness = 5, washing fastness = 5) .
  • Comparison: The dichloro derivative lacks amino groups, reducing solubility in polar solvents but increasing stability toward oxidation.
4-Chloro-1,2-dihydroxyanthracene-9,10-dione
  • Structure : Chlorine at position 4, hydroxyl groups at 1 and 2.
  • Properties : Hydroxyl groups enable hydrogen bonding, enhancing solubility in aqueous media. Used in pharmaceutical research .
  • Comparison: The dichloro compound’s lack of hydroxyl groups reduces polarity, favoring applications in non-aqueous systems.
1,2-Diethoxyanthracene-9,10-dione
  • Structure : Ethoxy groups at positions 1 and 2.
  • Properties : Increased electron-donating capacity (logP = 3.26) improves solubility in organic solvents. Synthesized via nucleophilic substitution .
  • Comparison : Chlorine substituents in the dichloro derivative lower electron density, making it more reactive toward nucleophiles.
Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione)
  • Structure: Multiple amino and hydroxyl groups.
  • Properties: Clinically used as a chemotherapeutic agent. The amino groups facilitate DNA intercalation .
  • Comparison: The dichloro derivative’s lack of amino groups limits biological activity but may enhance utility in materials science.
Nucleophilic Substitution
  • 1,2-Dichloroanthracene-9,10-dione : Likely synthesized via chlorination of anthracene-9,10-dione using Cl₂ or SOCl₂.
  • Amino Derivatives: shows that butylamine reacts with 1,4-dimethoxyanthracene-9,10-dione at 80°C to yield diamino products (e.g., 1,4-dibutylaminoanthracene-9,10-dione) with 83% combined yield. Higher temperatures improve selectivity for diamino products .
  • Methoxy Derivatives : Methylation with (CH₃)₂SO₄ yields 1-hydroxy-4-methoxy and 1,4-dimethoxy derivatives (Table 1, Entries IV–V) .
Crystallography
  • 9,9′-Bianthracene-10,10′-dione: A dimeric anthraquinone with a C–C bond (1.603 Å) between two anthracenone units. Its rigid structure contrasts with the mononuclear dichloro derivative, which lacks such dimerization .

Physicochemical Properties

Compound Substituents Molecular Weight Key Properties Applications
This compound Cl (1,2) 277.10* High thermal stability, low polarity Organic synthesis, dyes
1,4-Diamino-2-chloroanthracene-9,10-dione Cl (2), NH₂ (1,4) 312.73 Polar, high light fastness Dyes (Disperse Violet 46)
4-Chloro-1,2-dihydroxyanthracene-9,10-dione Cl (4), OH (1,2) 274.66 Hydrogen bonding, moderate solubility Pharmaceutical intermediates
1,2-Diethoxyanthracene-9,10-dione OEt (1,2) 296.32 High logP (3.26), organic solubility Organic electronics

*Calculated based on anthraquinone (208.22 g/mol) + 2Cl (70.90 g/mol).

Preparation Methods

Reaction Conditions and Regioselectivity

Regioselective chlorination at the 1- and 2-positions of anthraquinone is challenging due to competing substitution patterns. A patent by CN105693530A outlines a method using chlorosulfuric acid in chlorobenzene, where the solvent’s polarity and temperature modulate reactivity. At 45–60°C, chlorosulfuric acid selectively introduces chlorine atoms at the 1- and 2-positions, yielding this compound with >97% purity. The reaction mechanism proceeds via electrophilic aromatic substitution, with the electron-withdrawing ketone groups directing chlorine to the α-positions.

Reduction-Oxidation Strategies

An alternative approach involves the reduction of 1,2-dichloroanthraquinone derivatives followed by re-oxidation. For example, US6372785B1 describes the reduction of 1,8-dichloroanthraquinone using stannous chloride (SnCl₂) in hydrochloric acid and acetic acid to yield 1,8-dichloro-9(10H)-anthracenone. While this method targets the 1,8-isomer, analogous steps could be adapted for the 1,2-derivative by modifying substituents or reaction conditions.

Stepwise Functionalization

  • Reduction : Anthraquinone is reduced to anthracenone using SnCl₂/HCl, cleaving ether linkages and generating reactive intermediates.

  • Chlorination : The anthracenone intermediate undergoes chlorination at the 1- and 2-positions under controlled conditions.

  • Oxidation : Re-oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) restores the diketone structure.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are preferred for their ability to maintain consistent temperature and reagent ratios, minimizing byproducts. A representative protocol involves:

Continuous Chlorination Process

  • Feedstock : Anthraquinone dissolved in chlorobenzene.

  • Chlorinating Agent : Cl₂ gas introduced at 50–60°C.

  • Catalyst : FeCl₃ (0.5–1.0 mol%).

  • Residence Time : 2–3 hours.

  • Yield : 85–90% with 95% purity.

Challenges:

  • Waste Management : Chlorinated byproducts require absorption systems (e.g., NaOH scrubbers) to neutralize HCl gas.

  • Energy Consumption : Solvent recovery via steam distillation accounts for 30% of operational costs.

Comparative Analysis of Methods

Method Reagents Temperature Yield Purity Scalability
Direct ChlorinationHSO₃Cl, Cl₂45–60°C85–90%>97%High
Reduction-OxidationSnCl₂, KMnO₄60–95°C70–75%90–92%Moderate
Continuous FlowCl₂, FeCl₃50–60°C88–92%95%High

Mechanistic Insights and Side Reactions

Competing Substitution Pathways

Uncontrolled chlorination may produce undesired isomers (e.g., 1,4- or 1,8-dichloroanthraquinones). Steric and electronic factors influence substitution:

  • Electronic Effects : The electron-deficient anthraquinone ring directs chlorine to the α-positions (1, 4, 5, 8) rather than the β-positions (2, 3, 6, 7).

  • Steric Hindrance : Bulky substituents at the 9,10-positions hinder chlorination at adjacent sites, favoring 1,2-selectivity in certain configurations.

Byproduct Formation

  • Overchlorination : Excess Cl₂ or prolonged reaction times yield tri- or tetrachloro derivatives.

  • Oxidative Degradation : HSO₃Cl may oxidize anthraquinone to carboxylic acids if temperatures exceed 70°C .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dichloroanthracene-9,10-dione, and how can purity be maximized?

  • Methodology :

  • Halogenation : Introduce chlorine substituents via electrophilic substitution using Cl₂ or SOCl₂ under controlled temperature (40–60°C) in anhydrous solvents like dichloromethane .
  • Purification : Recrystallization from toluene or dichloromethane-hexane mixtures improves purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥98% purity .
  • Yield Optimization : Catalytic Lewis acids (e.g., AlCl₃) enhance regioselectivity. For example, AlCl₃-mediated chlorination of anthracene-9,10-dione yields 85–90% product .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis Spectroscopy : Strong absorption at λₐᵦₛ = 350–400 nm (π→π* transitions) with molar extinction coefficients ε ≈ 10⁴ L·mol⁻¹·cm⁻¹ .
  • FT-IR : C=O stretches at 1670–1690 cm⁻¹ and C-Cl vibrations at 650–750 cm⁻¹ confirm functional groups .
  • NMR : ¹³C NMR shows carbonyl carbons at δ 180–185 ppm and aromatic carbons at δ 120–140 ppm. Chlorine substituents induce deshielding in adjacent protons .

Q. How does this compound interact with biological macromolecules?

  • DNA Intercalation : Planar anthracene core intercalates between DNA base pairs, disrupting replication. Confirmed via fluorescence quenching assays and molecular docking simulations .
  • Fluorescent Probing : Acts as a pH-sensitive probe in cellular imaging (λₑₘ = 450–500 nm). Requires conjugation with targeting moieties (e.g., antibodies) for specificity .

Advanced Research Questions

Q. How do substituent positions (1,2- vs. 1,5-dichloro) affect electronic properties and reactivity?

  • Electronic Effects : 1,2-Substitution reduces HOMO-LUMO gaps (ΔE ≈ 2.5 eV) compared to 1,5-isomers (ΔE ≈ 3.0 eV), enhancing charge-transfer capabilities. DFT calculations (B3LYP/6-31G*) validate these trends .
  • Reactivity : 1,2-Dichloro derivatives undergo faster nucleophilic substitution (e.g., with amines) due to increased electron-withdrawing effects. Kinetic studies show rate constants 2–3× higher than 1,5-analogs .

Q. What explains discrepancies in fluorescence quantum yields across solvent systems?

  • Solvent Polarity : Quantum yield (Φ) drops in polar solvents (Φ = 0.15 in water vs. Φ = 0.45 in hexane) due to enhanced non-radiative decay. Time-resolved fluorescence spectroscopy (TCSPC) confirms shorter lifetimes (τ ≈ 2 ns) in aqueous media .
  • Microsolvation Effects : In helium droplets, fine-structured emission spectra reveal suppressed vibronic coupling, increasing Φ by 20% compared to gas phase .

Q. How can computational modeling guide the design of this compound derivatives for optoelectronic applications?

  • DFT Studies : Optimize geometries at the M06-2X/def2-TZVP level to predict absorption maxima. For example, adding electron-donating groups (e.g., -NH₂) redshifts λₐᵦₛ by 30–50 nm .
  • Charge Transport : Marcus theory calculations predict hole mobility (μₕ ≈ 0.1 cm²·V⁻¹·s⁻¹) in organic semiconductors, suitable for OLEDs .

Data Contradictions and Resolutions

Q. Conflicting reports on catalytic efficiency in cross-coupling reactions: How to resolve?

  • Issue : Some studies report Pd-catalyzed Suzuki coupling yields of 70% , while others observe <50% .
  • Resolution : Controlled experiments show ligand choice (e.g., SPhos vs. PPh₃) and solvent (toluene > DMF) critically impact yields. Use in situ IR to monitor intermediate stability .

Q. Divergent toxicity profiles in aquatic vs. mammalian models: Methodological insights?

  • Issue : LC₅₀ = 5 mg/L in Daphnia magna vs. IC₅₀ = 50 µM in human cell lines .
  • Resolution : Differences arise from metabolic activation (e.g., cytochrome P450 in mammals). Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to align toxicity assays .

Handling and Safety Protocols

  • Storage : Keep in amber vials at –20°C under argon to prevent photodegradation .
  • Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize Cl byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.